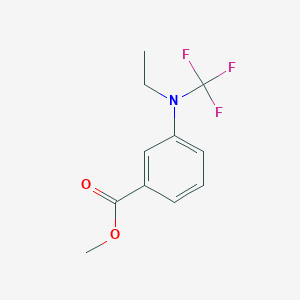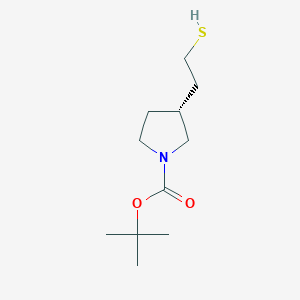
(R)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a tert-butyl group and a mercaptoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Mercaptoethyl Group: The mercaptoethyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Addition of the tert-Butyl Group: The tert-butyl group is often introduced through a protection reaction using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can target the carbonyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the mercaptoethyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: A similar compound with a hydroxyethyl group instead of a mercaptoethyl group.
tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate: A similar compound with an aminoethyl group.
Uniqueness
®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of the mercaptoethyl group, which can participate in specific chemical reactions and interactions that are not possible with other similar compounds.
This detailed article provides a comprehensive overview of ®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H21NO2S |
|---|---|
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(2-sulfanylethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-12)5-7-15/h9,15H,4-8H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
NPJUGERPGXFQNG-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CCS |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)
![5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine](/img/structure/B13952709.png)
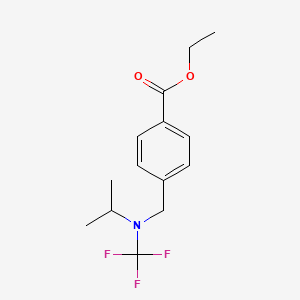

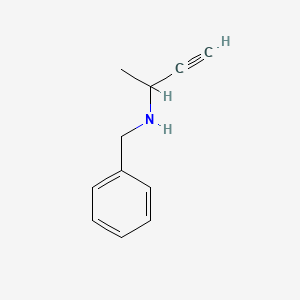
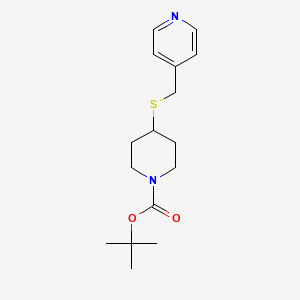
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
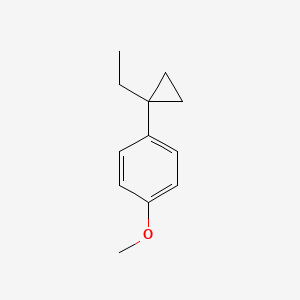
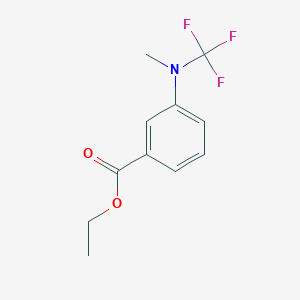

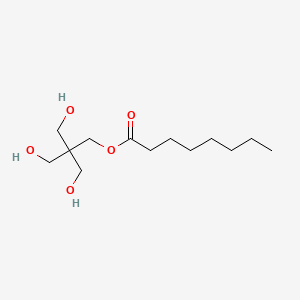
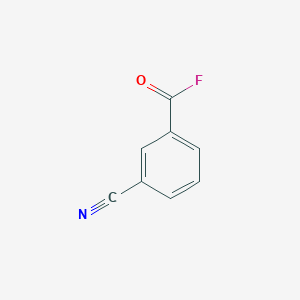
![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
